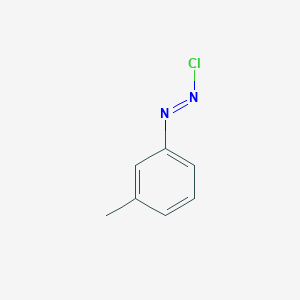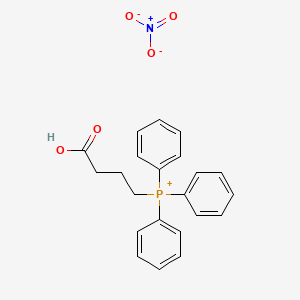
(3-Carboxypropyl)(triphenyl)phosphanium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Carboxypropyl)(triphenyl)phosphanium nitrate is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylphosphonium group attached to a carboxypropyl chain, with a nitrate counterion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)(triphenyl)phosphanium nitrate typically involves the reaction of triphenylphosphine with 3-bromopropionic acid in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, usually at a temperature of around 80°C, and under a nitrogen atmosphere to prevent oxidation. The product is then precipitated using anhydrous ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Carboxypropyl)(triphenyl)phosphanium nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The carboxypropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(3-Carboxypropyl)(triphenyl)phosphanium nitrate has several scientific research applications:
Biology: The compound is used in the synthesis of boron-containing benzoxaboroles as antimalarial agents.
Medicine: It is involved in the preparation of methyl alkenyl quinolones as antimycobacterial agents.
Industry: The compound is used in the synthesis of organotin compounds as antifungal agents.
Wirkmechanismus
The mechanism of action of (3-Carboxypropyl)(triphenyl)phosphanium nitrate involves its interaction with specific molecular targets and pathways. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of tumor cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Carboxypropyl)triphenylphosphonium bromide: Similar in structure but with a bromide counterion instead of nitrate.
(4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide: Contains a hydroxy and oxo group on the butyl chain.
Uniqueness
(3-Carboxypropyl)(triphenyl)phosphanium nitrate is unique due to its nitrate counterion, which can influence its solubility and reactivity compared to its bromide counterpart. This uniqueness makes it suitable for specific applications where the nitrate ion plays a crucial role.
Eigenschaften
CAS-Nummer |
185669-88-9 |
|---|---|
Molekularformel |
C22H22NO5P |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
3-carboxypropyl(triphenyl)phosphanium;nitrate |
InChI |
InChI=1S/C22H21O2P.NO3/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;2-1(3)4/h1-9,11-16H,10,17-18H2;/q;-1/p+1 |
InChI-Schlüssel |
AEUNUQCWGPQRSQ-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
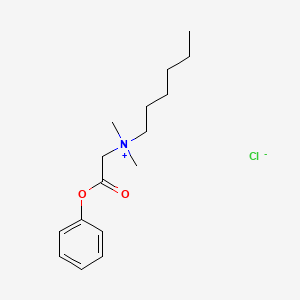


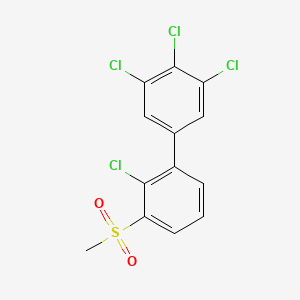

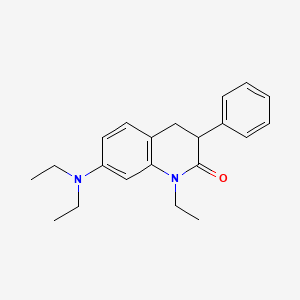
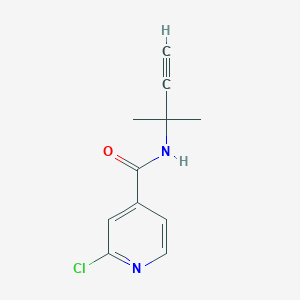
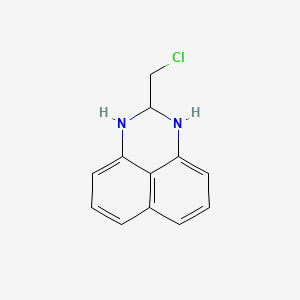
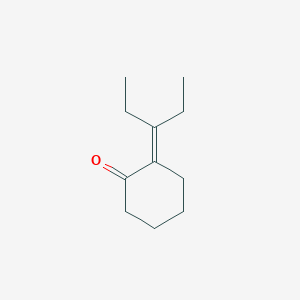
![(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine](/img/structure/B12552624.png)
